1H-pyrazolo[3,4-b]pyridine-3-carboxamide
説明
特性
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-2-1-3-9-7(4)11-10-5/h1-3H,(H2,8,12)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEHZPGBDDJXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 1h Pyrazolo 3,4 B Pyridine 3 Carboxamide Derivatives
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1H-pyrazolo[3,4-b]pyridine derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., DEPT, COSY, HSQC, HMBC) experiments are crucial for the unambiguous assignment of all proton and carbon signals. ipb.ptresearchgate.net
In ¹H NMR spectra of 1H-pyrazolo[3,4-b]pyridine derivatives, the protons on the pyridine (B92270) and pyrazole (B372694) rings resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. researchgate.net The exact chemical shifts are influenced by the nature and position of substituents on the bicyclic system. For instance, in a series of 1H-pyrazolo[3,4-b]pyridine ester derivatives, the protons H-4, H-5, and H-6 of the pyridine ring appear as a double doublet in the δ 7.13–8.55 ppm range, while the H-3 proton of the pyrazole ring shows a singlet around δ 8.01–8.06 ppm. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Data for a 1H-Pyrazolo[3,4-b]pyridine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 8.01 | s |
| H-4 | 8.55 | dd |
| H-5 | 7.13 | dd |
| H-6 | 8.20 | dd |
Data is illustrative and based on findings for related ester derivatives. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 1H-pyrazolo[3,4-b]pyridine-3-carboxamide derivatives. Electrospray ionization (ESI) is a soft ionization technique commonly employed, which typically produces the protonated molecular ion [M+H]⁺. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its fragments, which is crucial for confirming the identity of newly synthesized molecules. nih.govresearchgate.net
The fragmentation patterns observed in the mass spectrum provide valuable structural information. While detailed fragmentation pathways for this compound itself are not extensively documented in the provided context, general principles can be applied. For related pyrazolo[3,4-b]pyridine structures, fragmentation can be initiated by the loss of small, stable molecules or radicals. researchgate.net For instance, in the mass spectra of some pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines, the fragmentation process begins with the elimination of a CO molecule, followed by the loss of other fragments like HCN. researchgate.net For a carboxamide derivative, characteristic losses would likely include the loss of the amide group (-CONH₂) or related fragments. The study of these fragmentation patterns helps to confirm the presence of the carboxamide functional group and the pyrazolopyridine core.
Table 2: HRMS Data for a Representative 1H-Pyrazolo[3,4-b]pyridine Derivative
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 163.0542 | 163.0541 |
Data is illustrative for a related compound, 1H-pyrazolo[3,4-b]pyridine-4-carboxamide. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the aromatic system of this compound. The fused aromatic rings give rise to characteristic absorption bands, typically in the range of 250 to 400 nm, corresponding to π → π* and n → π* transitions. researchgate.net The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the heterocyclic core. researchgate.net In similar furo-pyridine systems, absorption bands around 280 nm and 340 nm are attributed to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net For 1H-pyrazolo[3,4-b]pyridine derivatives, analogous transitions are expected due to the extended π-conjugated system. The determined optical band gap (Eg) from UV-Vis spectra can indicate direct electronic transitions, with values for some pyrazolo[3,4-b]pyridines reported to be in the range of 4.42-4.45 eV. researchgate.net
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. libretexts.org For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the amide and the heterocyclic rings.
The N-H stretching vibrations of the primary amide group (–CONH₂) typically appear as two bands in the region of 3100–3500 cm⁻¹. pressbooks.publibretexts.org The C=O (amide I band) stretching vibration is one of the most intense and characteristic absorptions in the IR spectrum, appearing in the range of 1630–1695 cm⁻¹. pressbooks.publibretexts.org For related 1H-pyrazolo[3,4-b]pyridine phosphoramidate (B1195095) derivatives, a strong carbonyl absorption was observed at 1680-1663 cm⁻¹. researchgate.netsemanticscholar.org The N-H bending vibration (amide II band) is usually found around 1550–1640 cm⁻¹. The C-N stretching vibration of the amide group appears in the 1400 cm⁻¹ region. Additionally, the N-H stretching of the pyrazole ring is expected in the 3435-3199 cm⁻¹ region. researchgate.netsemanticscholar.org The C=N and C=C stretching vibrations of the fused aromatic rings will absorb in the 1400–1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (Amide & Pyrazole) | Stretch | 3100 - 3500 |
| C=O (Amide) | Stretch | 1630 - 1695 |
| C=C, C=N (Aromatic) | Stretch | 1400 - 1600 |
| N-H (Amide) | Bend | 1550 - 1640 |
Data is based on general principles and findings for related compounds. researchgate.netpressbooks.publibretexts.orgsemanticscholar.org
Crystallographic Studies and Solid-State Structural Analysis
While spectroscopic methods provide invaluable data on molecular connectivity, crystallographic studies offer the most definitive evidence of the three-dimensional structure in the solid state.
For this compound, a single crystal structure would definitively confirm the planar nature of the fused pyrazolopyridine ring system. It would also reveal the orientation of the carboxamide group relative to the bicyclic core and detail the intermolecular hydrogen bonding network formed by the amide and pyrazole N-H groups. This information is crucial for understanding solid-state properties and potential intermolecular interactions in a biological context. The structure of a related compound, 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine, was confirmed by X-ray single-crystal diffraction, showcasing the power of this technique in verifying the regioselectivity of synthetic methods. nih.gov
Analysis of Conformational Features and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of 1H-pyrazolo[3,4-b]pyridine derivatives are crucial determinants of their chemical and biological properties. The conformation of these molecules is largely dictated by the arrangement of substituents on the core bicyclic system. The pyrazolo[3,4-b]pyridine scaffold itself is an aromatic, fused heterocyclic system, which imparts a degree of planarity to the core structure.
In derivatives such as this compound, the carboxamide group at the C3 position plays a significant role in defining the molecule's solid-state conformation and its pattern of intermolecular interactions. Crystal structure analyses of related pyrazoline carboxamide derivatives reveal that intermolecular hydrogen bonding is a dominant feature. For instance, in the crystal structure of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the molecules form inversion dimers through a pair of N–H···O hydrogen bonds. mdpi.com These dimers are further stabilized and linked into sheets by weaker N–H···F and C–H···F interactions. mdpi.com
Similarly, for the this compound scaffold, the primary amide group (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust intermolecular hydrogen-bonding networks, such as the common R²₂(8) amide-amide dimer synthon. These interactions significantly influence the crystal packing. The planarity of the pyrazolopyridine ring can be influenced by bulky substituents, which may cause slight deviations. In related structures like tetrahydropyrazolopyridinones, the central core is supported by interactions between the carbonyl group and other parts of the molecule or with neighboring molecules. acs.org The primary amide can also engage in important diatomic interactions with surrounding molecules. acs.org
Table 1: Potential Intermolecular Interactions in this compound Crystals
| Interaction Type | Donor/Acceptor Group (in carboxamide) | Potential Interacting Group | Significance |
| Hydrogen Bond | N-H (Donor) | Carbonyl Oxygen (C=O), Pyridine Nitrogen | Strong interaction, key to forming dimers and extended networks. mdpi.comacs.org |
| Hydrogen Bond | C=O (Acceptor) | Amide N-H, Other H-bond donors | Stabilizes crystal lattice. mdpi.com |
| π-π Stacking | Pyrazolopyridine Ring | Aromatic rings of adjacent molecules | Contributes to crystal packing and stability. |
| C-H···π | C-H bonds on rings | Aromatic rings of adjacent molecules | Weak, but collectively significant interaction. |
Tautomerism in 1H-Pyrazolo[3,4-b]pyridines: A Structural and Stability Perspective
Pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen atom can exist in two distinct tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine. nih.govresearchgate.netresearchgate.net This tautomerism involves the migration of a proton between the N1 and N2 positions of the pyrazole ring.

The relative stability of these two tautomers is a critical aspect of their chemistry. Theoretical calculations have been employed to determine the energetic favorability of each form. Semi-empirical AM1 calculations performed by Alkorta and Elguero demonstrated that the 1H-tautomer is considerably more stable than the 2H-tautomer. nih.gov The energy difference was calculated to be 37.03 kJ/mol (approximately 8.85 kcal/mol), a significant margin that indicates a strong thermodynamic preference for the 1H form. nih.gov
This pronounced stability of the 1H isomer explains its prevalence in the scientific literature and in synthetic products. Over 300,000 compounds featuring the 1H-pyrazolo[3,4-b]pyridine scaffold have been described, whereas the 2H-isomers are far less common. nih.govmdpi.com The 2H tautomer is generally only favored in specific cases, such as when the pyridine ring is not fully aromatic (e.g., in tetrahydropyridone derivatives). nih.gov Therefore, for derivatives like this compound, the 1H-tautomer is the overwhelmingly predominant and stable form under standard conditions.
Table 2: Relative Stability of Pyrazolo[3,4-b]pyridine Tautomers
| Tautomer | Structure Name | Relative Stability | Energy Difference (kJ/mol) | Reference |
| 1H-Isomer | 1H-Pyrazolo[3,4-b]pyridine | More Stable | 0 (Reference) | nih.gov |
| 2H-Isomer | 2H-Pyrazolo[3,4-b]pyridine | Less Stable | +37.03 | nih.gov |
Computational Chemistry and Molecular Modeling of 1h Pyrazolo 3,4 B Pyridine 3 Carboxamide Systems
Quantum Chemical Calculations for Electronic Structure and Stability Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1H-pyrazolo[3,4-b]pyridine systems. These methods are used to predict molecular geometry, electronic structure, and relative stability, which are critical determinants of a molecule's reactivity and interaction capabilities.
One of the key considerations for this scaffold is tautomerism. Semi-empirical Austin Model 1 (AM1) calculations have been employed to determine the relative stability of the two possible tautomeric forms: the 1H- and 2H-pyrazolo[3,4-b]pyridine structures. These calculations demonstrated the greater stability of the 1H-tautomer by a significant energy difference of approximately 37.03 kJ/mol (nearly 9 kcal/mol), confirming that the 1H form is the predominant species. nih.govmdpi.com
Density Functional Theory (DFT) is a more advanced method used for detailed electronic structure analysis. For instance, calculations using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) and CAM-B3LYP functionals with a 6-311++G(d,p) basis set have been performed on novel derivatives of the 1H-pyrazolo[3,4-b]pyridine core. rsc.org These studies compute thermodynamic parameters and total energy to confirm the stability of synthesized structures. rsc.org Furthermore, Natural Bond Orbital (NBO) analysis is utilized to investigate hyperconjugative interactions within the molecule. rsc.org The theoretical calculations of chemical shifts (¹H and ¹³C NMR) and vibrational frequencies often show a high correlation with experimental data, validating the computational models. rsc.org
| Method | Basis Set | Application | Key Findings |
|---|---|---|---|
| AM1 | N/A (Semi-empirical) | Tautomer stability analysis | 1H-tautomer is more stable than 2H-tautomer by ~37 kJ/mol. nih.govmdpi.com |
| DFT (B3LYP, CAM-B3LYP) | 6-311++G(d,p) | Electronic structure, stability, spectral prediction | Confirmed high stability of synthesized structures and showed good correlation with experimental spectral data. rsc.org |
| NBO Analysis | N/A | Hyperconjugative interaction analysis | Provides insights into intramolecular electron delocalization. rsc.org |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is crucial for identifying key binding interactions and for structure-based drug design. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been extensively studied using molecular docking against various protein targets.
As Kinase Inhibitors: Derivatives have been investigated as inhibitors for several kinases. In a study targeting Tropomyosin receptor kinase A (TRKA), docking simulations revealed that these compounds fit well into the active site, with docking scores ranging from -12.672 to -14.169 kcal/mol. nih.govnih.gov The interactions involved conventional hydrogen bonds with key residues such as Glu546, Met620, and Lys627, as well as carbon-hydrogen bonds with residues like Gly623 and Asp703. nih.govnih.gov Similarly, as inhibitors of TANK-binding kinase 1 (TBK1), docking studies have elucidated the binding modes of various derivatives, helping to rationalize their structure-activity relationships (SAR). researchgate.netnih.gov
As Carbonic Anhydrase Inhibitors: The related pyrazole-carboxamide scaffold has been docked into the active sites of human carbonic anhydrase (hCA) isoforms I and II. These studies showed that the synthesized compounds had higher binding affinities than the reference inhibitor, Acetazolamide (AAZ), with binding scores for the most active compounds ranging from -7.6 to -9.3 kcal/mol. nih.gov
As Anti-inflammatory Agents: Pyrazolopyridine derivatives have also been evaluated as potential anti-inflammatory agents by docking them into the cyclooxygenase-2 (COX-2) receptor (PDB ID: 3LN1). fip.org The results indicated that these compounds could effectively interact with the receptor's binding site. fip.org
| Target Protein | Compound Scaffold | Key Interacting Residues | Reported Docking/Binding Scores |
|---|---|---|---|
| TRKA | 1H-Pyrazolo[3,4-b]pyridine | Glu546, Met620, Lys627, Gly623, Asp703 nih.govnih.gov | -12.672 to -14.169 kcal/mol nih.govnih.gov |
| TBK1 | 1H-Pyrazolo[3,4-b]pyridine | Not specified | Qualitative binding mode analysis researchgate.netnih.gov |
| hCA I & hCA II | Pyrazole-carboxamide | Not specified | -7.6 to -9.3 kcal/mol nih.gov |
| COX-2 | Pyrazolopyridine | Not specified | Qualitative interaction with binding site fip.org |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and conformational changes over time. This technique complements the static picture provided by molecular docking.
MD simulations have been performed to confirm the stability of 1H-pyrazolo[3,4-b]pyridine derivatives when complexed with their targets. For the TRKA-ligand complex, MD simulations were conducted to examine the stability and conformational dynamics, confirming robust interactions between the top-scoring ligand and the protein. nih.gov Similarly, for pyrazole-carboxamides targeting carbonic anhydrase, 50-nanosecond (ns) MD simulations were used to analyze the stability of the docked poses over time. nih.govresearchgate.net In another study involving pyrazolo[3,4-d]pyrimidinone derivatives targeting COX enzymes, 200 ns MD simulations were performed. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein atoms was monitored throughout the simulation to ensure that the ligand maintained its binding orientation, with average RMSD values around 3.3-3.5 Å, indicating stable binding. mdpi.com
In Silico Analysis for Binding Affinity and Target Selectivity
In silico methods are widely used to predict the binding affinity and selectivity of compounds, guiding the prioritization of candidates for synthesis and biological testing.
Binding affinity can be estimated from docking scores or calculated more rigorously using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). For pyrazolo[3,4-d]pyrimidinone derivatives, the binding free energy (ΔG) was calculated using the MM/PBSA method, yielding values such as -6.19 kcal/mol, which reflects a moderate binding affinity consistent with experimental inhibitory activity. mdpi.com
Structure-activity relationship (SAR) studies are often conducted in conjunction with computational analyses to understand how different substituents on the 1H-pyrazolo[3,4-b]pyridine core affect activity and selectivity. For derivatives designed as human peroxisome proliferator-activated receptor alpha (hPPARα) agonists, SAR studies revealed that the steric bulk of substituents, the position of a distal hydrophobic tail, and the distance between the tail and an acidic head group are critical for agonistic activity. nih.gov In the development of TBK1 inhibitors, a derivative (compound 15y) was identified with a potent IC₅₀ value of 0.2 nM and good selectivity, highlighting the success of rational, in silico-guided design. researchgate.netnih.gov
Structure Activity Relationship Sar and Pharmacophore Development for 1h Pyrazolo 3,4 B Pyridine 3 Carboxamide Derivatives
Impact of Substituent Variation at N1, C3, C4, C5, and C6 on Biological Activity
The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is highly sensitive to the nature and position of substituents around the core scaffold. A comprehensive review of over 300,000 compounds has shown distinct patterns of substitution. nih.gov
At the N1-position , a free N-H is often crucial for activity, particularly in kinase inhibitors, where it acts as a key hydrogen bond donor. nih.gov For instance, in a series of fibroblast growth factor receptor (FGFR) inhibitors, N-methylation of the pyrazole (B372694) nitrogen led to a complete loss of enzymatic activity, highlighting the importance of this hydrogen bond interaction. nih.gov However, analysis shows that about 20% of known derivatives remain unsubstituted at this position, while the most common substituent is a methyl group, followed by other alkyl and phenyl groups. acs.org
The C3-position is a critical site for modulating potency and selectivity. The carboxamide group at this position is a key feature of the parent compound, but variations in the groups attached to the amide nitrogen or replacement of the entire carboxamide moiety significantly influence target engagement. In the development of FGFR inhibitors, even small changes to a phenyl ring substituent at the C3 position had dramatic effects. nih.gov Introducing electron-withdrawing (chloro) or electron-donating (methoxy) groups to the phenyl ring was detrimental to activity, suggesting a narrow hydrophobic pocket accommodates this substituent. nih.gov Replacing the phenyl ring with various heterocyclic bioisosteres also resulted in weaker potency. nih.gov
Substituents at C4, C5, and C6 play a significant role in defining the molecule's interaction with its biological target and influencing its physicochemical properties.
C4-Position: In the synthesis of pyrazolo[3,4-b]pyridines via the Gould-Jacobs reaction, this position is often substituted with a chloro or hydroxy group, providing a handle for further derivatization. nih.gov For A1 adenosine (B11128) receptor antagonists, a p-methoxyphenylethylamino side chain at this position resulted in high affinity. acs.org
C5-Position: This position is most commonly unsubstituted (hydrogen). nih.gov However, the introduction of amide groups, often derived from a cyano precursor, is also noted. nih.gov
C6-Position: The substitution pattern at C6 is diverse and often arises from the choice of the initial 1,3-dicarbonyl compound in common synthetic routes. nih.gov
The following table summarizes the impact of substituent changes on the activity of 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR1 inhibitors. nih.gov
| Compound | C3-Substituent | FGFR1 IC50 (nM) | H1581 Cellular IC50 (nM) |
| 4a | 3,5-dichloro-4-methoxyphenyl | 0.3 | 1.7 |
| 7a | 2-chlorophenyl | 11.2 | 165.3 |
| 7b | 3-chlorophenyl | 14.7 | 188.6 |
| 7c | 2-methoxyphenyl | 210.5 | > 1000 |
| 7d | 3-methoxyphenyl | 45.9 | > 1000 |
| 7e | Pyridin-2-yl | 150.3 | > 1000 |
| 7f | Pyridin-3-yl | 31.1 | 255.4 |
| 7g | Pyridin-4-yl | 25.4 | 200.7 |
| 7h | Thiophen-2-yl | 21.2 | 430.5 |
| 10 | 3,5-dichloro-4-methoxyphenyl (N1-methylated) | > 5000 | > 1000 |
Elucidation of Key Pharmacophoric Features for Target Interaction
Pharmacophore models for 1H-pyrazolo[3,4-b]pyridine derivatives, particularly as kinase inhibitors, have been elucidated through molecular docking and SAR studies. These models highlight several key interaction features essential for binding.
A primary pharmacophoric feature is the hydrogen-bonding capacity of the pyrazole ring . The N1-H proton consistently acts as a hydrogen bond donor, while the adjacent N2 nitrogen can act as an acceptor. This "hinge-binding" motif is critical for anchoring the molecule in the ATP-binding site of many kinases. nih.govnih.gov For example, in CDK2 inhibitors, the pyrazolo[3,4-b]pyridine core forms important hydrogen bonds with the backbone of Leu83 in the hinge region. nih.govnih.gov Similarly, in TBK1 inhibitors, the pyrazole moiety forms two hydrogen bonds with Glu87 and Cys89. nih.gov
Another key feature is the presence of an aromatic or hydrophobic group at the C3 position . This group typically occupies a hydrophobic pocket within the target protein. The size and electronic properties of this substituent must be finely tuned to fit the pocket, as demonstrated by the sharp decline in activity with bulky or polar substituents in FGFR inhibitors. nih.gov
The pyridine (B92270) portion of the scaffold also contributes to binding, often through π-π stacking interactions with aromatic residues in the active site, such as phenylalanine. nih.gov
Finally, substituents at other positions (C4, C5, C6) provide additional points for interaction, often extending into solvent-exposed regions or other pockets, which can be modified to enhance potency and selectivity. A 3D-QSAR study on A1 adenosine receptor antagonists highlighted the importance of specific side chains at the C4 position for achieving high affinity. acs.org
Key pharmacophoric features can be summarized as:
Hydrogen Bond Donor: The N1-H of the pyrazole ring.
Hydrogen Bond Acceptor: The N2 of the pyrazole ring and the pyridine nitrogen.
Hydrophobic/Aromatic Region: Defined by the substituent at the C3-position.
π-π Stacking Interaction: Involving the pyridine ring.
Optimization Strategies for Potency and Selectivity Based on SAR Analysis
SAR data provides a clear roadmap for optimizing the potency and selectivity of 1H-pyrazolo[3,4-b]pyridine derivatives. A primary strategy involves iterative modification of substituents at key positions.
For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, initial fragments were joined to introduce an alkylamino side chain. nih.gov When this failed to yield active compounds, a different strategy was employed where the indole (B1671886) ring of a hit compound was opened to an aniline, which slightly improved activity. Further optimization led to compound 15y , a highly potent inhibitor with an IC50 value of 0.2 nM. researchgate.net
Selectivity is another critical parameter that can be tuned via SAR. In the pursuit of FGFR inhibitors, compound 4a was developed, which exhibited high potency for FGFR1 and a remarkable 1200-fold selectivity over VEGFR2. nih.gov This was achieved by introducing two chlorine atoms to the phenyl ring at the C3-position, demonstrating that specific halogenation patterns can drastically enhance selectivity. nih.gov
Another powerful optimization technique is scaffold hopping . This was used to design novel Tropomyosin receptor kinase (TRK) inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core. nih.gov By replacing the core of known inhibitors with this scaffold while maintaining key binding interactions, researchers developed new series of compounds with nanomolar inhibitory activity against TRKA. nih.gov
The following table shows the optimization of a lead compound into a potent TBK1 inhibitor. researchgate.net
| Compound | R2 Substituent | Inhibition % @ 1 µM | IC50 (nM) |
| 15a | Indole | 83.0% @ 10 µM | >1000 |
| 15c | Aniline | - | >1000 |
| 15y | (4-((4-methylpiperazin-1-yl)methyl)phenyl)amino | 99.1% | 0.2 |
Combinatorial Chemistry and Library Synthesis for Comprehensive SAR Exploration
The vast chemical space of 1H-pyrazolo[3,4-b]pyridines, with over 300,000 described compounds, has been extensively explored using methods amenable to combinatorial chemistry and library synthesis. nih.gov These approaches allow for the rapid generation of a large number of diverse analogues, facilitating a comprehensive understanding of SAR.
Multicomponent reactions (MCRs) are particularly well-suited for this purpose. A one-pot, catalyst-free synthesis has been described that uses simple starting materials—an aldehyde, a 3-oxopropanenitrile, and a 1H-pyrazol-5-amine—to quickly generate structurally diverse and highly substituted 1H-pyrazolo[3,4-b]pyridines. This method's operational simplicity and use of readily available building blocks make it ideal for creating large compound libraries for high-throughput screening.
Classic named reactions that form the pyridine ring onto a pre-existing pyrazole are also mainstays for library synthesis. The Gould-Jacobs reaction , for example, uses 3-aminopyrazole (B16455) derivatives and diethyl 2-(ethoxymethylene)malonate to produce 4-chloro- or 4-hydroxy-1H-pyrazolo[3,4-b]pyridines. nih.gov The resulting chloro-substituted products are particularly valuable as they serve as versatile intermediates for further diversification through nucleophilic substitution reactions, allowing for the introduction of a wide array of substituents at the C4 position. nih.gov
By systematically varying the building blocks in these synthetic routes, chemists can generate large, focused libraries of 1H-pyrazolo[3,4-b]pyridine derivatives, enabling a thorough exploration of the impact of substituents at every position on the scaffold and accelerating the discovery of potent and selective lead compounds. nih.gov
Biological Targets and Mechanisms of Action of 1h Pyrazolo 3,4 B Pyridine 3 Carboxamide Derivatives Pre Clinical Focus
Kinase Inhibition Profiles of 1H-Pyrazolo[3,4-b]pyridine-3-carboxamide Derivatives
The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors. Derivatives featuring a 3-carboxamide moiety have been the subject of extensive preclinical investigation, demonstrating potent and often selective inhibition across a diverse range of kinase families. These kinases are critical regulators of cellular processes, and their dysregulation is frequently implicated in diseases such as cancer and inflammatory disorders. The following sections detail the preclinical inhibitory profiles of these derivatives against several key kinase targets.
Cyclin-Dependent Kinases (CDKs) Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for regulating cell cycle progression. In preclinical studies, these compounds have demonstrated the ability to block the cell cycle and induce apoptosis by targeting the ATP-binding site of these enzymes.
One such derivative, SQ-67563 , was shown to be a potent and selective inhibitor of CDK1 and CDK2 in vitro. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of BMS-265246 , a highly potent analogue. mdpi.com This compound incorporated a 2,6-difluorophenyl substitution, which was found to be critical for its enhanced inhibitory activity against CDK1/cyclin B and CDK2/cyclin E. mdpi.com The crystal structure of a closely related analogue bound to CDK2 confirmed that these inhibitors occupy the ATP purine (B94841) binding site, forming key hydrogen-bonding interactions with the backbone of Leu83. nih.govmdpi.com
Table 1: CDK Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| BMS-265246 | CDK1/cycB | 6 |
Dual-Specificity Tyrosine-Regulated Kinase (DYRK1A/B) Inhibition
The dual-specificity tyrosine-regulated kinases DYRK1A and DYRK1B are implicated in various pathologies, including cancer and diabetes. A series of 3,5-diaryl 1H-pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as inhibitors of these kinases. nih.govtandfonline.com
Within this series, compound 8h (KS40008) , identified as 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine, demonstrated exceptional potency. It exhibited low nanomolar inhibitory activity against both DYRK1A and DYRK1B. nih.govtandfonline.com Specifically, it displayed a half-maximal inhibitory concentration (IC₅₀) of 5 nM against DYRK1A and 3 nM against DYRK1B. nih.gov The potent enzymatic inhibition by this compound also translated to significant cytotoxic activity against colon cancer cell lines. tandfonline.com Docking studies suggest that compound 8h effectively binds to the DYRK1B active site through a combination of hydrogen bonds and hydrophobic interactions. tandfonline.com
Table 2: DYRK1A/B Inhibition by a 1H-Pyrazolo[3,4-b]pyridine Derivative
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 8h (KS40008) | DYRK1A | 5 |
Tropomyosin Receptor Kinases (TRKs) Inhibition
Tropomyosin receptor kinases (TRKs) are a family of receptors whose continuous activation and overexpression can drive the proliferation and differentiation of cancer cells. Through scaffold hopping and computer-aided drug design, a series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and assessed for their ability to inhibit TRKA. researchgate.net
Among the synthesized compounds, C03 emerged as a promising inhibitor with an IC₅₀ value of 56 nM against TRKA. researchgate.net This inhibitory activity was also associated with the suppression of proliferation in the KM-12 cancer cell line. researchgate.net The development of these derivatives showcases the utility of the pyrazolo[3,4-b]pyridine scaffold in creating potent inhibitors targeting the TRK family, which are established therapeutic targets in oncology. researchgate.netresearchgate.net
Table 3: TRKA Inhibition by a 1H-Pyrazolo[3,4-b]pyridine Derivative
| Compound | Target | IC₅₀ (nM) |
|---|
TANK-Binding Kinase 1 (TBK1) Inhibition
TANK-Binding Kinase 1 (TBK1) is a noncanonical IKK family member that plays a pivotal role in innate immunity, neuroinflammation, and oncogenesis. qub.ac.uknih.gov A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent TBK1 inhibitors. qub.ac.ukacs.org Through extensive optimization, compound 15y was identified as an exceptionally potent inhibitor, with an IC₅₀ value of just 0.2 nM against TBK1. qub.ac.uknih.govnih.gov This compound also demonstrated good selectivity over other kinases. nih.gov
The inhibitory action of 15y was confirmed in cellular assays, where it effectively suppressed the mRNA expression of TBK1 downstream genes in stimulated immune cells. qub.ac.uknih.gov The in vitro inhibitory activity of these derivatives was benchmarked against known TBK1 inhibitors such as BX795 and MRT67307 , which showed IC₅₀ values of 7.1 nM and 28.7 nM, respectively, under the same experimental conditions. researchgate.netgoogle.com
Table 4: TBK1 Inhibition by a 1H-Pyrazolo[3,4-b]pyridine Derivative and Comparators
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 15y | TBK1 | 0.2 |
| BX795 | TBK1 | 7.1 |
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in numerous cellular processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and bipolar disorder. Novel series of 5-aryl and 6-aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3.
More specifically, 1H-pyrazolo[3,4-b]pyridine derivatives have been described as potent inhibitors of the human GSK-3α isoform. Preclinical research identified compounds 21 , 22 , and 23 with significant inhibitory activity. qub.ac.uk Further optimization of these molecules led to the development of compound 24 , which exhibited an even more potent IC₅₀ of 0.8 ± 0.4 nM. qub.ac.uk
Table 5: GSK-3α Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 21 | hGSK-3α | 56 |
| 22 | hGSK-3α | 18 |
| 23 | hGSK-3α | 11 |
PIM Kinase Inhibition (PIM-1, PIM-3)
PIM-1 kinase is a proto-oncogene that has recently become an important target in breast cancer therapy. A series of pyrazolo[3,4-b]pyridine derivatives were designed and synthesized to target PIM-1. The compounds were screened for their cytotoxic activity against breast cancer cell lines and for their direct inhibitory effect on the PIM-1 kinase.
Two derivatives, 17 and 19 , showed noteworthy cytotoxic activity against the MCF-7 breast cancer cell line. Subsequent enzymatic assays confirmed their mechanism of action via PIM-1 kinase inhibition. Compound 17 and compound 19 displayed potent PIM-1 inhibitory activity with IC₅₀ values of 43 nM and 26 nM, respectively. Molecular docking studies supported these findings, indicating a favorable interaction between these compounds and the active site of PIM-1 kinase.
Table 6: PIM-1 Kinase Inhibition by 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| 17 | PIM-1 | 43 |
Bruton's Tyrosine Kinase (BTK) Inhibition
Publicly available preclinical data and peer-reviewed literature did not identify derivatives of the this compound scaffold as inhibitors of Bruton's Tyrosine Kinase (BTK). While other heterocyclic compounds based on a pyrazole (B372694) ring, such as pirtobrutinib (B8146385) (a 1H-pyrazole-4-carboxamide), are recognized as potent BTK inhibitors, this specific activity has not been documented for the 1H-pyrazolo[3,4-b]pyridine core structure in the reviewed sources.
Discoidin Domain Receptor 2 (DDR2) Inhibition
There is no significant preclinical evidence to suggest that this compound derivatives are inhibitors of Discoidin Domain Receptor 2 (DDR2). Research into small molecule inhibitors of DDR1 and DDR2 has primarily focused on other molecular scaffolds, such as 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives. nih.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as agonists of the Peroxisome Proliferator-Activated Receptor (PPAR), a ligand-activated transcription factor involved in metabolism.
Selective PPARα Agonism and Related Pre-clinical Effects
Researchers have developed a series of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives that act as selective agonists for the human PPARα isoform. nih.govnih.gov Structural analysis of these compounds bound to the PPARα ligand-binding domain revealed a binding mode that, while sharing some characteristics with fibrate drugs, is distinct. nih.gov The phenyl side chain of these pyrazolopyridine derivatives occupies a small cavity between specific amino acid residues (Ile272 and Ile354) that is not typically accessed by fibrates. nih.gov This unique interaction is believed to be important for the subtype selectivity of these compounds. nih.gov
Structure-activity relationship (SAR) studies have highlighted several critical factors for potent hPPARα agonistic activity:
The steric bulk of the substituent on the 1H-pyrazolo-[3,4-b]pyridine ring. nih.gov
The position of the distal hydrophobic tail. nih.gov
The distance between the hydrophobic tail and the acidic head of the molecule. nih.gov
In preclinical models, a representative compound from this series, known as 10f , demonstrated efficacy comparable to the established drug fenofibrate (B1672516) in reducing elevated plasma triglyceride levels in a high-fructose-fed rat model. nih.gov
Other Enzyme and Receptor Modulations
The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop modulators of various other enzymes and receptors, demonstrating its broad applicability in medicinal chemistry.
Phosphodiesterase 4 (PDE4) Inhibition
A review of the biomedical applications of 1H-pyrazolo[3,4-b]pyridines highlights their use in developing inhibitors for Phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP) and is a target for treating inflammatory diseases like COPD. mdpi.comnih.govfrontiersin.org Optimization of a 4-anilinopyrazolopyridine derivative led to the identification of potent PDE4 inhibitors with improved therapeutic potential and oral activity. mdpi.com One such derivative, compound 67 , was discovered through high-throughput screening and subsequent optimization, showing potent and selective PDE4 inhibition with a pIC₅₀ of 8.5. mdpi.com This compound also effectively inhibited the production of the inflammatory cytokine TNF-α from human peripheral blood mononuclear cells. mdpi.com
Interactions with Serotonin (B10506) and GABAergic Systems
While direct modulation of serotonin or GABAergic receptors by this compound derivatives is not extensively documented, compounds with this core structure have been investigated for other central nervous system targets. For instance, Etazolate , a 1H-pyrazolo[3,4-b]pyridine derivative, has been clinically investigated as an α-secretase modulator for Alzheimer's disease. mdpi.com Other research has noted that some structurally related compounds from this family exhibit neuroprotective, antidepressant, and anxiolytic properties, suggesting complex interactions within the central nervous system that warrant further investigation. mdpi.com
Additional Enzyme and Kinase Inhibition
Beyond the specified targets, the 1H-pyrazolo[3,4-b]pyridine scaffold has proven to be a fertile ground for discovering potent inhibitors of other critical protein kinases.
Cyclin-Dependent Kinase (CDK) Inhibition
Structure-activity relationship studies on 1H-pyrazolo[3,4-b]pyridine derivatives have led to the discovery of highly potent and selective inhibitors of cyclin-dependent kinases CDK1 and CDK2. nih.govnih.gov One notable compound, BMS-265246 , emerged from these studies, demonstrating significant inhibitory activity against CDK1/cycB and CDK2/cycE with IC₅₀ values of 6 nM and 9 nM, respectively. nih.gov X-ray crystallography confirmed that these inhibitors bind to the ATP-binding site of the kinase. nih.govnih.gov
TANK-Binding Kinase 1 (TBK1) Inhibition
Rational drug design strategies have successfully identified 1H-pyrazolo[3,4-b]pyridine derivatives as novel and exceptionally potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity and oncogenesis. nih.govnih.gov Through several rounds of chemical optimization, compound 15y was identified, which displayed an IC₅₀ value of just 0.2 nM against TBK1 and showed good selectivity. nih.govnih.gov In cellular assays, this compound effectively blocked the TBK1 downstream interferon signaling pathway. nih.govnih.gov
Data Tables
Table 1: Preclinical Activity of 1H-Pyrazolo[3,4-b]pyridine Kinase Inhibitors
| Compound | Target Kinase | Activity (IC₅₀) | Citation |
|---|---|---|---|
| BMS-265246 | CDK1/cycB | 6 nM | nih.gov |
| BMS-265246 | CDK2/cycE | 9 nM | nih.gov |
| Compound 15y | TBK1 | 0.2 nM | nih.govnih.gov |
Table 2: Preclinical Activity of 1H-Pyrazolo[3,4-b]pyridine PDE4 Inhibitors
| Compound | Target Enzyme | Activity (pIC₅₀) | Citation |
|---|---|---|---|
| Compound 67 | PDE4 | 8.5 | mdpi.com |
Acetylcholinesterase (AChE) Inhibition
Derivatives of 1H-pyrazolo[3,4-b]pyridine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). The cholinergic hypothesis of Alzheimer's disease suggests that diminished levels of acetylcholine contribute to cognitive decline, making AChE a key therapeutic target. acs.org
A series of tacrine-pyrazolo[3,4-b]pyridine hybrids were synthesized and evaluated as dual inhibitors of cholinesterases (AChE and Butyrylcholinesterase - BuChE) and phosphodiesterase 4D (PDE4D). ebi.ac.uk In this study, the length of the carbon spacer linking the two moieties was critical for activity. Compound 10j , which features a six-carbon spacer, emerged as the most potent AChE inhibitor in the series with a half-maximal inhibitory concentration (IC₅₀) of 0.125 μM. ebi.ac.uk This compound also demonstrated balanced inhibitory activity against BuChE and PDE4D, with IC₅₀ values of 0.449 μM and 0.271 μM, respectively, highlighting its potential as a multi-target agent for Alzheimer's disease. ebi.ac.uk
Table 1: Cholinesterase and PDE4D Inhibitory Activities of Tacrine-Pyrazolo[3,4-b]pyridine Hybrid 10j
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 10j | Acetylcholinesterase (AChE) | 0.125 |
| Butyrylcholinesterase (BuChE) | 0.449 | |
| Phosphodiesterase 4D (PDE4D) | 0.271 |
Data sourced from Bioorganic & Medicinal Chemistry Letters. ebi.ac.uk
Inhibition of Protein-Protein Interactions (e.g., PEX14-PEX5)
The interaction between peroxin 14 (PEX14) and peroxin 5 (PEX5) is essential for protein import into glycosomes, which are metabolic organelles critical for the survival of Trypanosoma parasites. acs.orgnih.gov Disrupting this protein-protein interaction (PPI) is considered an attractive strategy for developing new trypanocidal drugs. nih.gov
However, preclinical research into this specific PPI has focused on a different structural isomer, pyrazolo[4,3-c]pyridine. acs.orgnih.govuni-hannover.de Structure-activity relationship studies have led to the development of potent pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the PEX14-PEX5 interaction. acs.orgnih.gov Current scientific literature does not appear to contain studies evaluating 1H-pyrazolo[3,4-b]pyridine derivatives for this specific molecular target.
Anti-Proliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro Models)
The 1H-pyrazolo[3,4-b]pyridine scaffold is a core component of compounds demonstrating significant anti-proliferative and cytotoxic effects across various cancer cell lines. These activities are often achieved through the inhibition of key enzymes involved in cell cycle progression and metabolism.
One major target is Cyclin-Dependent Kinase 2 (CDK2), an enzyme that regulates cell cycle progression. A 1H-pyrazolo[3,4-b]pyridine derivative, known as compound 3 , was found to be a potent inhibitor of CDK2, binding to the ATP purine site. researchwithrutgers.com In cellular assays, it acted as a cytotoxic agent capable of blocking the cell cycle and inducing apoptosis. researchwithrutgers.com Further studies on novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines identified compounds 9a and 14g as potent inhibitors of both CDK2 and CDK9. Compound 9a showed strong activity against the HeLa cell line (IC₅₀ = 2.59 μM), while 14g was highly effective against MCF7 (IC₅₀ = 4.66 μM) and HCT-116 (IC₅₀ = 1.98 μM) cell lines.
Another validated target is nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a crucial enzyme in the NAD salvage pathway that is vital for tumor cell metabolism. Amide derivatives of 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent NAMPT inhibitors. researchwithrutgers.com A representative example, compound 26 , exhibited nanomolar antiproliferation activities against human tumor lines in vitro and showed efficacy in a mouse xenograft tumor model derived from the A2780 cell line. researchwithrutgers.com
Table 2: In Vitro Cytotoxic Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Target(s) | IC₅₀ (μM) |
|---|---|---|---|
| 9a | HeLa | CDK2/CDK9 | 2.59 |
| 14g | MCF7 | CDK2/CDK9 | 4.66 |
| HCT-116 | CDK2/CDK9 | 1.98 | |
| Compound 8h | HCT116 | DYRK1B | 1.6 |
Data sourced from Molecules and the International Journal of Molecular Sciences. researchgate.net
Anti-Microbial (Antibacterial, Antifungal) Activities (In Vitro Models)
Derivatives of 1H-pyrazolo[3,4-b]pyridine have shown promise as anti-microbial agents in various in vitro models. Studies have demonstrated their activity against both Gram-positive and Gram-negative bacteria.
One study evaluated a series of pyrazolo[3,4-b]pyridines (6a-h ) for their antibacterial properties against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that several of the synthesized compounds displayed moderate antibacterial activity against these species.
Another investigation into 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives found that they exhibited elevated activity towards anaerobic bacteria, while showing lower activity against aerobic bacteria. The minimal inhibitory concentration (MIC) values for their tuberculostatic activity were reported to be in the range of 22-100 microg/cm³.
While the primary focus has been on antibacterial properties, related heterocyclic systems like pyrazolo[3,4-d]pyridazines have also demonstrated potent antifungal activity, suggesting a broader anti-microbial potential for this class of compounds.
Table 3: Antibacterial Spectrum of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Derivative Class | Bacterial Type | Activity Level |
|---|---|---|
| Pyrazolo[3,4-b]pyridines (6a-h) | Gram-positive & Gram-negative | Moderate |
| Pyrazolo-pyridine derivatives | Anaerobic bacteria | Elevated |
| Aerobic bacteria | Low | |
| Mycobacterium tuberculosis | MIC: 22-100 µg/cm³ |
Anti-Viral Activities (In Vitro Models)
The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising template for the development of novel antiviral agents. Research has specifically highlighted its efficacy against Herpes Simplex Virus type-1 (HSV-1), a virus for which resistant strains are a growing concern.
In one study, three pyrazolopyridine derivatives, ARA-04 , ARA-05 , and AM-57 , were investigated for their effects on HSV-1 replication in vitro. All three compounds showed potent inhibitory effects with 50% effective concentration (EC₅₀) values comparable to the reference drug acyclovir (B1169) (ACV). The EC₅₀ values for ARA-04 and ARA-05 were approximately 1 µM, while AM-57 was even more potent with an EC₅₀ of 0.70 µM.
Mechanistic studies revealed that these derivatives inhibit the HSV-1 replicative cycle through novel mechanisms of action. ARA-04 and ARA-05 were found to primarily affect the viral adsorption process by interacting with proteins involved in viral attachment. In contrast, AM-57 interfered with later stages of virus replication, specifically the α- and γ-phases, and reduced the content of the viral protein ICP27.
Table 4: In Vitro Anti-HSV-1 Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | EC₅₀ (μM) | Selectivity Index (SI) | Proposed Mechanism of Action |
|---|---|---|---|
| ARA-04 | 1.00 ± 0.10 | 1000 | Affects viral adsorption |
| ARA-05 | 1.00 ± 0.05 | 1000 | Affects viral adsorption |
| AM-57 | 0.70 ± 0.10 | 857.1 | Interferes with α- and γ-phases of replication |
Data sourced from the International Journal of Molecular Sciences.
Neurotropic and Anti-Alzheimer's Disease Related Activities (Pre-clinical Models)
Beyond simple AChE inhibition, derivatives of 1H-pyrazolo[3,4-b]pyridine have been explored for broader neurotropic and anti-Alzheimer's disease activities. mdpi.com This includes targeting multiple pathological features of the disease, such as the formation of β-amyloid plaques.
A study focused on synthesizing novel pyrazolo[3,4-b]pyridines with an affinity for β-amyloid plaques, a hallmark of Alzheimer's disease. mdpi.com Two compounds, a dimethylamino-substituted and a pyrene-substituted derivative, demonstrated high and selective binding to amyloid plaques in brain tissue from Alzheimer's patients when observed under fluorescent confocal microscopy. mdpi.com This suggests their potential application as probes for disease diagnosis. mdpi.com Etazolate is a pyrazolo[3,4-b]pyridine that has been clinically investigated for its potential as an anti-Alzheimer's agent. mdpi.com
Furthermore, the development of dual-function agents, such as the tacrine-pyrazolo[3,4-b]pyridine hybrids that inhibit both cholinesterases and PDE4D, represents a multi-faceted approach to treating the complex neurodegenerative processes of Alzheimer's disease. ebi.ac.uk
Modulatory Effects on Inflammatory Pathways (e.g., IFN Signaling)
Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated significant modulatory effects on key inflammatory pathways, including interferon (IFN) signaling, through the inhibition of specific kinases.
A recent study identified a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.govtandfonline.com TBK1 is a critical kinase in the innate immune system that regulates the production of type I interferons by phosphorylating interferon regulatory factors (IRF3/7). nih.govtandfonline.com Through extensive optimization, compound 15y was discovered as a highly potent TBK1 inhibitor with an IC₅₀ value of 0.2 nM and good selectivity over other kinases. nih.gov Cellular assays confirmed that compound 15y effectively inhibited the downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells. nih.gov
Other inflammatory targets for this scaffold include:
Spleen Tyrosine Kinase (Syk): Inhibition of Syk is a strategy for treating allergic and autoimmune disorders. A 1H-pyrazolo[3,4-b]pyridine derivative, compound 56 , was identified as a potent Syk inhibitor with an IC₅₀ of 1.2 μM. nih.gov
Soluble Guanylate Cyclase (sGC): The sGC signaling pathway is implicated in diseases with an inflammatory basis, such as pulmonary hypertension. nih.govurl.edu The pyrazolopyridine derivative BAY 41-2272 is a known sGC stimulator that has shown favorable effects in experimental models of this condition. url.edunih.gov
Table 5: Inhibition of Inflammatory Pathway Kinases by 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ |
|---|---|---|
| 15y | TBK1 | 0.2 nM |
| BX795 (Reference) | TBK1 | 7.1 nM |
| MRT67307 (Reference) | TBK1 | 28.7 nM |
| 56 | Syk | 1.2 µM |
Data sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry and Molecules. nih.govnih.gov
Advanced Drug Discovery and Lead Optimization Strategies for 1h Pyrazolo 3,4 B Pyridine 3 Carboxamide Analogs
Rational Drug Design Approaches for Scaffold Modification
Rational drug design, often aided by computational methods, is central to optimizing the 1H-pyrazolo[3,4-b]pyridine scaffold. Strategies such as scaffold hopping and bioisosteric replacement are employed to discover novel inhibitors with enhanced potency and selectivity. tandfonline.comnih.gov
Researchers have utilized computer-aided drug design (CADD) to analyze the binding modes of existing inhibitors and design new derivatives. tandfonline.com For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, a bioisostere strategy was used to design a series of 1H-pyrazolo[3,4-b]pyridine derivatives. tandfonline.com This approach involves substituting parts of a molecule with chemical groups that have similar physical or chemical properties, with the goal of improving the compound's biological activity.
Similarly, a scaffold hopping strategy combined with CADD was used to develop novel Tropomyosin receptor kinase (TRK) inhibitors based on the pyrazolo[3,4-b]pyridine core. nih.gov The pyrazole (B372694) portion of the scaffold is well-suited to act as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions with key residues in the kinase binding pocket, such as phenylalanine. nih.gov
Structure-activity relationship (SAR) studies are crucial for guiding these modifications. For example, in the pursuit of TBK1 inhibitors, it was found that substituting the R⁵ position with a fluorine atom significantly enhanced inhibitory activity. tandfonline.com These studies systematically alter different parts of the molecule to determine which groups are critical for biological function, leading to the optimization of lead compounds. tandfonline.comnih.gov
Lead Compound Identification and Validation in Pre-clinical Studies
The process of lead identification involves screening libraries of compounds and validating their activity through a series of in vitro assays. For the 1H-pyrazolo[3,4-b]pyridine class, several potent lead compounds have been identified against various kinase targets.
Through several rounds of optimization based on rational design, compound 15y emerged as a highly potent and selective inhibitor of TBK1, a key player in innate immunity and oncogenesis. tandfonline.comtandfonline.comresearchgate.net In vitro enzyme activity assays demonstrated that compound 15y inhibits TBK1 with a picomolar IC₅₀ value (half-maximal inhibitory concentration), indicating exceptional potency. tandfonline.comnih.gov Validation studies in human (THP-1) and murine (RAW264.7) cell lines confirmed that compound 15y effectively suppressed the mRNA expression of genes downstream of TBK1, validating its mechanism of action in a cellular context. tandfonline.comtandfonline.comnih.gov Furthermore, this compound showed micromolar antiproliferative effects across several cancer cell lines, including those for glioblastoma (A172, U87MG), melanoma (A375, A2058), and pancreatic cancer (Panc0504), establishing it as a promising lead for cancer therapy. tandfonline.comnih.gov
In a separate effort targeting TRK kinases, which are implicated in cell proliferation and cancer, compound C03 was identified as a promising pan-TRK inhibitor. nih.gov Based on a pyrazolo[3,4-b]pyridine scaffold, C03 showed nanomolar inhibitory activity against TRKA kinase. nih.gov Kinase selectivity profiling confirmed that it is a pan-TRK inhibitor and also demonstrated good plasma stability and low inhibitory activity against most cytochrome P450 isoforms, which are important considerations for drug metabolism and potential drug-drug interactions. nih.gov
Below is a table summarizing the in vitro activity of these lead compounds.
| Compound | Target Kinase | IC₅₀ Value (nM) | Reference Positive Controls | IC₅₀ Values (nM) |
| 15y | TBK1 | 0.2 | BX795 | 7.1 |
| MRT67307 | 28.7 | |||
| C03 | TRKA | 56 | - | - |
| C09 | TRKA | 57 | - | - |
| C10 | TRKA | 26 | - | - |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for lead compounds against their respective kinase targets, as determined by in vitro enzyme activity assays. tandfonline.comnih.gov
Prodrug Strategies for Enhanced Delivery or Bioavailability (Theoretical/In Vitro)
A significant challenge in the development of pyrazolopyridine-based kinase inhibitors is their often-suboptimal aqueous solubility. nih.govunisi.it This poor solubility can hinder formulation, reduce bioavailability, and complicate in vitro assays. nih.gov A well-established method to overcome these limitations is the prodrug strategy. actamedicamarisiensis.ro Prodrugs are inactive or less active molecules that are chemically modified to have improved physicochemical properties and are converted into the active parent drug within the body. actamedicamarisiensis.ro
For the closely related pyrazolo[3,4-d]pyrimidine class of compounds, which also suffers from poor water solubility, a prodrug approach has been successfully applied. nih.govunisi.it This strategy involved introducing a solubilizing group, such as an N-methylpiperazino moiety, linked to the core structure through an O-alkyl carbamate (B1207046) chain. nih.gov This modification created prodrugs with significantly improved aqueous solubility. nih.gov
In vitro studies confirmed that these prodrugs could be hydrolyzed back to the active parent drug in human and murine serum, a critical step for a prodrug to be effective. unisi.it The enhanced solubility and ability to cross cell membranes resulted in better in vitro cytotoxicity against human glioblastoma cells compared to the parent drugs. unisi.it This successful application demonstrates that a prodrug approach is a powerful and viable strategy for enhancing the pharmacokinetic and therapeutic properties of pyrazolo[3,4-b]pyridine-3-carboxamide analogs, making them more suitable for pre-clinical and clinical development. nih.gov
Development of Molecular Probes for Biological Research (e.g., Biosensing, Amyloid Plaque Probes)
The development of potent and highly selective inhibitors for specific biological targets also provides the scientific community with valuable molecular probes. These chemical tools are essential for investigating the complex roles of proteins, such as kinases, in cellular signaling pathways.
The highly potent and selective 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitor, compound 15y , serves as an excellent example of such a molecular probe. tandfonline.comtandfonline.com With its picomolar inhibitory activity and good selectivity, it can be used in biological research to specifically block TBK1 function. tandfonline.com This allows researchers to dissect the TBK1-mediated signaling pathways involved in innate immunity, neuroinflammation, and oncogenesis. tandfonline.comnih.gov By observing the downstream effects of inhibiting TBK1 with a probe like compound 15y in various cell-based assays, scientists can elucidate the specific contributions of this kinase to both normal physiology and disease states. tandfonline.comnih.gov The use of such precise chemical tools is fundamental to validating new drug targets and understanding the intricate web of cellular communication.
Early-Stage Pre-clinical Efficacy in Relevant Disease Models (e.g., animal models of cancer)
Following successful in vitro validation, promising lead compounds are advanced into in vivo animal models to assess their efficacy in a living system. Several analogs of 1H-pyrazolo[3,4-b]pyridine have demonstrated encouraging anti-tumor activity in such pre-clinical studies.
In one study, amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid were identified as potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in tumor metabolism. nih.gov A representative compound from this series, compound 26 , exhibited nanomolar antiproliferative activity in cell culture experiments. nih.gov When tested in an in vivo mouse xenograft model, where human A2780 ovarian cancer cells were implanted into nude mice, compound 26 demonstrated significant anti-tumor efficacy. nih.gov
Another study focused on new 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines, which were evaluated for their cytotoxic potential. nih.gov These compounds were tested in a mouse model of breast cancer, where they also showed anti-tumor efficacy, further validating the potential of this scaffold in oncology. nih.gov A series of 3,5-disubstituted pyrazolo[3,4-b]pyridine cyclin-dependent kinase (CDK) inhibitors were also synthesized and evaluated in an in vivo tumor xenograft model, showing the broad applicability of this scaffold. capes.gov.br
The table below summarizes the findings from these early-stage pre-clinical efficacy studies.
| Compound Class | Disease Model | Animal Model | Outcome |
| Compound 26 (NAMPT Inhibitor) | Ovarian Cancer | Mouse xenograft (A2780 cell line) | Encouraging in vivo efficacy. nih.gov |
| 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines | Breast Cancer | Mouse model of breast cancer | Demonstrated anti-tumor efficacy. nih.gov |
| 3,5-Disubstituted pyrazolo[3,4-b]pyridines | Cancer | Tumor xenograft model | Evaluated for in vivo efficacy. capes.gov.br |
This table outlines the pre-clinical evaluation of 1H-pyrazolo[3,4-b]pyridine analogs in relevant animal models of cancer.
Analytical Methodologies for Research and Development of 1h Pyrazolo 3,4 B Pyridine 3 Carboxamide
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in the synthesis and analysis of pyrazolopyridine derivatives. It allows for the effective separation of the target compound from starting materials, byproducts, and other impurities, which is critical for accurate biological and chemical evaluation.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of 1H-pyrazolo[3,4-b]pyridine derivatives with high precision and accuracy. In several research studies, the purity of newly synthesized compounds from this class was confirmed to be greater than 95% using HPLC analysis. nih.gov Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
The method often involves a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. For instance, a common mobile phase consists of a mixture of acetonitrile (B52724) (CH₃CN) and water, often containing a small percentage of an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov Detection is typically performed using a UV detector at wavelengths such as 214 and 254 nm, where the pyrazolopyridine core exhibits strong absorbance. nih.gov
In the context of asymmetric synthesis, chiral HPLC is essential for determining the enantiomeric excess (ee) of chiral 1H-pyrazolo[3,4-b]pyridine analogues. rsc.org This technique uses a chiral stationary phase (e.g., Chiralpak columns) to separate enantiomers, allowing for their quantification. rsc.org
Table 1: Example HPLC Conditions for Analysis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Parameter | Condition 1 (Purity) nih.gov | Condition 2 (Chiral) rsc.org |
|---|---|---|
| Column | YMC ODS3 (50 mm × 4.6 mm, 5 µm) | Chiralpak IC |
| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Hexane / Isopropanol (95:5) |
| Flow Rate | 2.5 mL/min | 1.0 mL/min |
| Elution Mode | Gradient (5% to 95% Acetonitrile) | Isocratic |
| Detection | UV at 214 and 254 nm | UV at 254 nm |
| Temperature | 35 °C | 40 °C |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time. acs.orgnih.gov During the synthesis of 1H-pyrazolo[3,4-b]pyridine cores, TLC is used to track the consumption of starting materials and the formation of the desired product. rsc.orgacs.org
The technique involves spotting the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.
After development, the separated spots are visualized, often under UV light (at 254 nm), where fluorescent compounds on a plate containing a fluorescent indicator appear as dark spots. rsc.orgnih.gov By comparing the retention factor (Rf) value of the spots to that of known standards, researchers can qualitatively assess the composition of the reaction mixture. youtube.com The presence of multiple spots in a crude reaction mixture can indicate the formation of intermediates and byproducts alongside the main product. researchgate.net
Table 2: Typical TLC System for 1H-Pyrazolo[3,4-b]pyridine Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel plates GF254 acs.orgnih.gov |
| Mobile Phase (Eluent) | Dichloromethane / Methanol (e.g., 15:1 v/v) acs.org |
| Visualization | UV Light (254 nm) rsc.orgnih.gov |
| Application | Monitoring reaction completion and assessing crude purity acs.orgresearchgate.net |
Following a synthesis, column chromatography is the standard technique used for the purification of 1H-pyrazolo[3,4-b]pyridine-3-carboxamide and its analogues on a preparative scale. This method allows for the separation of the target compound from unreacted starting materials, reagents, and synthetic byproducts, yielding a product of high purity.
The principle is similar to TLC, but it is performed in a glass column packed with a larger amount of stationary phase, such as silica gel. The crude product mixture is loaded onto the top of the column and eluted with a solvent system, which can be a single solvent or a gradient of solvents with increasing polarity. Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.
Fractions are collected sequentially as the eluent exits the column. These fractions are typically analyzed by TLC to identify those containing the pure desired compound. In studies involving the synthesis of pyrazole (B372694) isomers, column chromatography has been successfully used to separate the crude product mixture into fractions containing different isomers and intermediates. researchgate.net
Quantitative Analysis Methods in Research Samples
Quantitative analysis is essential for determining the exact amount or concentration of this compound in a sample, which is a prerequisite for reliable structure-activity relationship (SAR) studies and other biological evaluations.
HPLC is a premier technique for quantitative analysis. By creating a calibration curve from standards of known concentrations, the concentration of the pyrazolopyridine derivative in an unknown research sample can be accurately determined by measuring its peak area. This method is routinely used to confirm that the purity of a compound is above a certain threshold (e.g., >95%) before it is submitted for biological screening. nih.gov
In the context of drug discovery research, quantitative biological assays are also critical. For instance, when evaluating 1H-pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors, enzymatic assays are employed. The FRET-based Z'-LYTE assay is one such method used to evaluate the inhibitory activity of these compounds against specific kinases like TANK-binding kinase 1 (TBK1). nih.gov This assay measures the ability of the compound to inhibit the phosphorylation of a substrate peptide, providing a quantitative measure of potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov This data is fundamental to understanding the compound's biological efficacy and guiding further optimization.
Q & A
Q. What are efficient synthetic protocols for 1H-pyrazolo[3,4-b]pyridine-3-carboxamide derivatives?
A palladium-catalyzed aminocarbonylation method using Pd(OAc)₂ and Xantphos as ligands enables high-yield synthesis (up to 99%) of structurally diverse carboxamides. This protocol avoids gaseous CO by employing a CO surrogate (formic acid, mesyl chloride, triethylamine) in a sealed two-chamber system, ensuring safety and scalability. Primary amines react with 3-iodo-1H-pyrazolo[3,4-b]pyridine to form secondary/tertiary carboxamides without dicarbonylation byproducts .
Q. How can structural diversity be introduced into the carboxamide scaffold?
Substituents can be introduced at the N-1 position of the pyrazolo[3,4-b]pyridine core using primary amines (e.g., 4-fluorobenzylamine, thiophen-2-ylmethylamine) under the aminocarbonylation conditions. For example, 1-(4-fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide was synthesized in 95% yield, demonstrating compatibility with heterocyclic and aromatic amines .
Q. What spectroscopic techniques are critical for characterizing these derivatives?
IR spectroscopy identifies key functional groups (e.g., carboxamide C=O stretch at ~1650–1669 cm⁻¹). NMR confirms substituent integration and coupling patterns, such as the singlet for the pyrazolo[3,4-b]pyridine proton at δ 8.71 ppm. Melting points and Rf values further validate purity .
Advanced Research Questions
Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved?
Chiral-at-metal Rh(III) catalysts enable asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, yielding pyrazolo[3,4-b]pyridine analogues with 85–99% enantiomeric excess. This method is critical for accessing pharmacologically relevant stereoisomers .
Q. What strategies mitigate impurities during scale-up synthesis?
Impurities like 5-fluoro-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (Vericiguat Impurity 34) arise from incomplete substitution or side reactions. High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry are essential for impurity profiling. Optimizing reaction time, temperature, and Pd catalyst loading minimizes byproduct formation .
Q. How are computational methods used to predict biological activity?
Molecular docking studies (e.g., with FGFR kinases) guide the design of derivatives by analyzing binding interactions. Substituents like the 4-fluorobenzyl group enhance hydrophobic interactions, while carboxamide moieties stabilize hydrogen bonding. In silico ADMET models further prioritize candidates for synthesis .
Q. What analytical challenges arise in differentiating regioisomers?
Regioisomeric pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyridazines require advanced NMR techniques (e.g., -HMBC) to resolve subtle structural differences. IR spectroscopy and X-ray crystallography provide complementary validation of regiochemistry .
Q. How do substituents influence pharmacological activity in kinase inhibition?
Bulky substituents (e.g., adamantyl or bicyclo[2.2.1]heptanyl groups) improve selectivity for FGFR kinases by occupying hydrophobic pockets. For example, N-[(3s,5s,7s)-adamantan-1-yl]-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide showed nanomolar IC₅₀ values in kinase assays .
Methodological Considerations
- Reaction Optimization: Use Na₂CO₃ as a base and toluene as a solvent to enhance Pd catalyst efficiency .
- Purification: Flash chromatography (silica gel, EtOAc/hexane gradients) effectively isolates products with >90% purity .
- Data Interpretation: Cross-reference IR, NMR, and HRMS data with computational predictions to resolve structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
